5,7-dihydroxy-7-methyl-1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4a,5,6,7a-tetrahydro-1H-cyclopenta[c]pyran-4-carboxylic acid
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Overview
Description
5,7-dihydroxy-7-methyl-1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4a,5,6,7a-tetrahydro-1H-cyclopenta[c]pyran-4-carboxylic acid is a complex organic compound belonging to the class of iridoid monoterpenoids . Iridoids are a type of monoterpenoid biosynthesized from isoprene and often serve as intermediates in the biosynthesis of alkaloids . This compound is characterized by a cyclopentane ring fused to a six-membered oxygen heterocycle .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5,7-dihydroxy-7-methyl-1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4a,5,6,7a-tetrahydro-1H-cyclopenta[c]pyran-4-carboxylic acid involves multiple steps, including the formation of the cyclopentane ring and the attachment of the oxygen heterocycle . Specific reaction conditions, such as temperature, pressure, and catalysts, are crucial for the successful synthesis of this compound .
Industrial Production Methods: Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity . These methods may include continuous flow reactors and advanced purification techniques to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions: 5,7-dihydroxy-7-methyl-1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4a,5,6,7a-tetrahydro-1H-cyclopenta[c]pyran-4-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution . These reactions are essential for modifying the compound’s structure and properties .
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . Reaction conditions such as solvent choice, temperature, and pH play a significant role in determining the reaction outcome .
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used . For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions may produce deoxygenated compounds .
Scientific Research Applications
5,7-dihydroxy-7-methyl-1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4a,5,6,7a-tetrahydro-1H-cyclopenta[c]pyran-4-carboxylic acid has a wide range of scientific research applications . In chemistry, it is used as a precursor for synthesizing more complex molecules . In biology, it serves as a model compound for studying enzyme-catalyzed reactions . In medicine, it has potential therapeutic applications due to its bioactive properties . In industry, it is used in the production of pharmaceuticals and other fine chemicals .
Mechanism of Action
The mechanism of action of 5,7-dihydroxy-7-methyl-1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4a,5,6,7a-tetrahydro-1H-cyclopenta[c]pyran-4-carboxylic acid involves its interaction with specific molecular targets and pathways . These interactions can modulate various biological processes, leading to its observed effects . The compound may act on enzymes, receptors, or other proteins to exert its bioactivity .
Comparison with Similar Compounds
Similar Compounds: Similar compounds include other iridoid monoterpenoids such as 1-epibotrydial, 11-Deacetylvaltrate, and 7-deoxyloganetic acid . These compounds share structural similarities with 5,7-dihydroxy-7-methyl-1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4a,5,6,7a-tetrahydro-1H-cyclopenta[c]pyran-4-carboxylic acid .
Uniqueness: What sets this compound apart is its unique combination of functional groups and its specific bioactivity . This makes it a valuable compound for various scientific and industrial applications .
Properties
Molecular Formula |
C16H24O11 |
---|---|
Molecular Weight |
392.35 g/mol |
IUPAC Name |
5,7-dihydroxy-7-methyl-1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4a,5,6,7a-tetrahydro-1H-cyclopenta[c]pyran-4-carboxylic acid |
InChI |
InChI=1S/C16H24O11/c1-16(24)2-6(18)8-5(13(22)23)4-25-14(9(8)16)27-15-12(21)11(20)10(19)7(3-17)26-15/h4,6-12,14-15,17-21,24H,2-3H2,1H3,(H,22,23) |
InChI Key |
YSIFYNVXJOGADM-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(C2C1C(OC=C2C(=O)O)OC3C(C(C(C(O3)CO)O)O)O)O)O |
Origin of Product |
United States |
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